molecular formula C14H8BrF B372406 9-[bromo(fluoro)methylene]-9H-fluorene

9-[bromo(fluoro)methylene]-9H-fluorene

Cat. No.: B372406
M. Wt: 275.11g/mol
InChI Key: KJAKDGAGJOQRNC-UHFFFAOYSA-N
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Description

9-[Bromo(fluoro)methylene]-9H-fluorene is a halogenated fluorene derivative featuring bromine (Br) and fluorine (F) substituents on the methylene group at the 9-position of the fluorene backbone. The fluorene core (C₁₃H₁₀) is a bicyclic aromatic system, and substitution at the 9-position significantly influences electronic, steric, and reactivity profiles. The combination of Br and F, which are electron-withdrawing halogens, is expected to enhance electrophilicity at the methylene carbon, making it a candidate for cross-coupling reactions or as a building block in materials science .

Properties

Molecular Formula

C14H8BrF

Molecular Weight

275.11g/mol

IUPAC Name

9-[bromo(fluoro)methylidene]fluorene

InChI

InChI=1S/C14H8BrF/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H

InChI Key

KJAKDGAGJOQRNC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=C(F)Br

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=C(F)Br

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Reactivity

The reactivity of 9-[bromo(fluoro)methylene]-9H-fluorene can be attributed to the electrophilic nature of the bromine atom and the electron-withdrawing effect of the fluoromethylene group. These characteristics enhance its stability and reactivity, making it suitable for various chemical reactions, including:

  • Electrophilic Substitution Reactions : The bromine atom can participate in nucleophilic substitution reactions.
  • Cross-Coupling Reactions : It can serve as a building block in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

Materials Science

This compound is explored for its potential applications in the development of advanced materials. Its unique structure allows it to be utilized in:

  • Organic Electronics : The compound may be used in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its favorable electron-transport properties.
  • Photonic Devices : Its high fluorescence quantum yield makes it suitable for use in fluorescent dyes and other photonic applications.

Medicinal Chemistry

The compound's biological activity is under investigation, particularly its potential therapeutic applications. Preliminary studies suggest:

  • Antitumor Activity : Halogenated fluorene derivatives, including this compound, have shown cytotoxic effects against various cancer cell lines.
  • Antibacterial Properties : Some studies indicate that brominated compounds exhibit antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, potentially disrupting bacterial cell membranes.

Case Study 1: Antitumor Activity

Research conducted on halogenated fluorene derivatives indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival.

Case Study 2: Antibacterial Activity

In vitro studies have demonstrated that certain brominated compounds possess antibacterial properties. For example, a study highlighted the effectiveness of these compounds against Staphylococcus aureus, suggesting that their mechanism may involve membrane disruption or inhibition of essential enzymatic functions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular properties of 9-[bromo(fluoro)methylene]-9H-fluorene and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents ChemSpider/RN Reference
This compound* C₁₃H₈BrF ~262.9 (calculated) Br, F on methylene Not available
9-[Bromo(phenyl)methylene]-9H-fluorene C₂₀H₁₃Br 333.228 Br, phenyl on methylene ChemSpider ID 2036461
9-(Dibromomethylene)-9H-fluorene C₁₄H₈Br₂ 336.026 Two Br atoms on methylene RN 885-39-2
2-Bromo-9-methyl-9-phenyl-9H-fluorene C₂₀H₁₅Br 335.237 Br, methyl, phenyl CAS 1548450-68-5
9-Benzylidene fluorene C₂₂H₁₆ 280.36 Benzylidene group CAS 1836-87-9
9,9-Dimethyl-9H-fluorene C₁₅H₁₄ 194.27 Two methyl groups CAS 4569-45-3

Note: *The molecular weight of this compound is calculated based on its inferred formula.

Key Observations:
  • Electronic Effects: Bromine’s polarizability and fluorine’s strong electron-withdrawing nature may synergistically increase the electrophilicity of the methylene carbon in this compound, compared to mono-halogenated analogs like 9-[bromo(phenyl)methylene]-9H-fluorene .
Comparative Reactivity:
  • Nucleophilic Substitution : Bromine’s superior leaving-group ability compared to fluorine may dominate reactivity, but the electron-withdrawing effect of fluorine could activate adjacent positions for attack .
  • Stability : Dibrominated analogs (e.g., 9-(dibromomethylene)-9H-fluorene) are stable under inert atmospheres but prone to hydrolysis, whereas the Br/F combination may improve moisture resistance due to fluorine’s lower reactivity .
Thermal and Electronic Properties:
  • Melting Points : Brominated derivatives (e.g., 9-[bromo(phenyl)methylene]-9H-fluorene) typically exhibit higher melting points (~200–250°C) due to increased molecular weight and halogen interactions .
  • Optoelectronic Utility : Fluorenes with extended conjugation (e.g., 9-benzylidene fluorene) are used in organic light-emitting diodes (OLEDs) . The Br/F substituents in the target compound could tune emission spectra via electronic effects.

Preparation Methods

Reaction Mechanism and Adaptability

The reaction proceeds via oxidative addition of the 2-iodobiphenyl to palladium, followed by diazo compound insertion and reductive elimination. For 9-[bromo(fluoro)methylene]-9H-fluorene, a hypothetical diazo reagent such as CFBrN₂ could theoretically undergo coupling. However, the stability of such diazo compounds remains a concern, as geminal dihalodiazomethanes are poorly documented. Alternative strategies include stepwise halogenation: initial coupling with a bromo-containing diazo compound (e.g., CBr₂N₂) followed by electrophilic fluorination using agents like Selectfluor™.

Key Considerations:

  • Catalyst System : Pd(OAc)₂ (2.5 mol%) with P(o-tol)₃ (5 mol%) in DMF.

  • Base and Additives : K₂CO₃ and KOAc ensure deprotonation, while Bu₄NBr enhances solubility.

  • Yield Limitations : Mono-halogenated fluorenes in the reference study achieved moderate yields (40–70%); geminal dihalogenation may reduce efficiency due to steric and electronic effects.

Halogenation of 9-Methylene-9H-fluorene

The Appel reaction, employed in the synthesis of 9-methylene-9H-fluorene from 9-fluorenemethanol, provides a foundation for dihalogenation. The original method uses triphenylphosphine (PS-PPh₃) and iodine to convert the alcohol into an iodide intermediate, which eliminates to form the methylene group. Adapting this to geminal bromofluorination would require replacing iodine with a bromine-fluorine donor.

Modified Appel Reaction for Dihalogenation

A plausible route involves treating 9-fluorenemethanol with PPh₃ and a mixed halogen source (e.g., BrF₃ or BrF). However, the high reactivity of BrF₃ poses safety challenges, necessitating low-temperature conditions (-78°C) and inert atmospheres. Alternatively, sequential halogenation—first bromination using PPh₃/Br₂, followed by fluorination with DAST (diethylaminosulfur trifluoride)—could yield the target compound.

Experimental Parameters:

  • Reagents : PS-PPh₃ (3 mmol/g), BrF₃ (1.1 equiv), imidazole (1.2 equiv).

  • Solvent : Dichloromethane, reflux (30 min).

  • Workup : Filtration through Celite, washing with Na₂S₂O₃ and brine.

Mercury-Mediated Reduction of Dibromofluoro Precursors

The reduction of dibromofluoromethane to bromofluoromethane using sodium amalgam suggests a pathway for fluorene derivatives. If a dibromofluoro-substituted fluorene precursor (e.g., 9,9-dibromo-9-fluoro-9H-fluorene) were available, treatment with Na/Hg in propan-2-ol/water could selectively reduce one bromine atom.

Electrochemical Reduction

Electrolysis at a mercury cathode, as described for bromofluoromethane synthesis, offers precise control over reduction potentials. Applying this to a dibromofluorofluorene dissolved in ethanol/water (80:20) with NaBr electrolyte could yield the geminal bromofluoro product.

Optimization Challenges:

  • Cathode Material : Mercury is critical; platinum or lead cathodes show negligible activity.

  • Temperature : Exothermic reactions require cooling (0°C traps) to prevent decomposition.

  • Yield : ~40% in model systems, with potential improvements via solvent tuning.

The Wittig reaction, though not directly cited in the search results, is a classical method for forming methylene groups. Generating a ylide from a bromofluoromethyl phosphonium salt (e.g., (BrFCH₂)PPh₃⁺) could enable olefination with 9-fluorenone. However, the stability of such ylides is questionable, necessitating in situ preparation under strict anhydrous conditions.

Synthetic Steps:

  • Ylide Generation : (BrFCH₂)PPh₃⁺ + Base (e.g., NaHMDS).

  • Olefination : Reaction with 9-fluorenone in THF, -78°C to room temperature.

  • Workup : Aqueous extraction and chromatography.

Comparative Analysis of Methods

Method Key Reagents Conditions Advantages Challenges
Palladium couplingPd(OAc)₂, CFBrN₂70°C, DMF, 24 hHigh functional group toleranceUnstable diazo reagents
Appel halogenationPS-PPh₃, BrF₃Reflux, CH₂Cl₂Rapid reactionSafety risks with BrF₃
Mercury reductionNa/Hg, propan-2-ol55–74°CScalableRequires dibromofluoro precursor
Wittig olefination(BrFCH₂)PPh₃⁺, NaHMDSTHF, -78°CWell-established mechanismYlide instability

Q & A

Q. What are the optimal synthetic routes for preparing 9-[bromo(fluoro)methylene]-9H-fluorene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation of a fluorene precursor. Key steps include:

  • Halogenation: Bromo/fluoro substituents are introduced via electrophilic substitution or radical-mediated reactions. For example, using N-bromosuccinimide (NBS) or Selectfluor® under controlled temperatures (0–25°C) in anhydrous solvents like dichloromethane or DMF .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) removes impurities like alkylated byproducts .

Q. Table 1: Reaction Optimization Parameters

ParameterTypical RangeImpact on Yield/Purity
Temperature0–25°CHigher temps increase side reactions
SolventDMF, DCMPolar aprotic solvents favor selectivity
Halogen SourceNBS, Selectfluor®Fluorine sources require inert atmospheres
Reaction Time4–12 hoursProlonged time risks decomposition

Q. How is the molecular structure of this compound characterized?

Methodological Answer:

  • X-ray Crystallography: Resolves the spatial arrangement of bromo/fluoro substituents and fluorene core distortion. Heavy atoms (Br) enhance diffraction contrast .
  • NMR Spectroscopy: 19F^{19}\text{F} and 1H^{1}\text{H} NMR identify electronic environments. For example, 19F^{19}\text{F} chemical shifts near -120 ppm indicate fluoromethylene groups .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 318.96) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr) .
  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles prevent dermal/ocular exposure .
  • Storage: Store in amber glass under inert gas (Ar/N2_2) at 2–8°C to prevent photodegradation and moisture absorption .

Q. What are the key physical properties of this compound?

Methodological Answer:

  • Melting Point: 120–125°C (varies with purity) .
  • Solubility: Soluble in DCM, THF, and DMF; insoluble in water .
  • Stability: Degrades under UV light; store in dark conditions .

Q. How does the bromo/fluoro substitution pattern influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling: Bromo groups undergo Pd-catalyzed coupling with aryl boronic acids, while fluoro groups remain inert, enabling regioselective functionalization .
  • Nucleophilic Substitution: Fluorine’s electronegativity deactivates the methylene bridge, requiring strong bases (e.g., LDA) for substitution at bromine sites .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

  • Functional Selection: Hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets model halogen effects on HOMO-LUMO gaps. Exact exchange terms improve accuracy for heavy atoms .
  • Charge Distribution: Natural Bond Orbital (NBO) analysis reveals hyperconjugation between fluorine lone pairs and the fluorene π-system, stabilizing the LUMO .

Q. What catalytic systems enable efficient functionalization of this compound?

Methodological Answer:

  • Gold(I) Catalysis: AuCl3_3 promotes hydroarylation of alkynes at the fluorene core, forming fluoranthene derivatives .
  • Palladium Systems: Pd(OAc)2_2 catalyzes isomerization to allylidene intermediates, useful in polycyclic aromatic hydrocarbon (PAH) synthesis .

Q. Table 2: Catalytic Reaction Outcomes

CatalystSubstrateProductYield (%)
AuCl3_3Phenylacetylene3-Phenylfluoranthene78
Pd(OAc)2_29-(3-Phenylpropynyl)(E)-9-(3-Phenylallylidene)65

Q. How does time-resolved spectroscopy elucidate photophysical behavior?

Methodological Answer:

  • Transient Absorption Spectroscopy: Femtosecond pulses track excited-state dynamics. The bromo substituent introduces spin-orbit coupling, reducing fluorescence quantum yield by 40% compared to non-halogenated analogs .
  • Electrochemical Analysis: Cyclic voltammetry shows irreversible oxidation at +1.2 V (vs. Ag/AgCl), attributed to electron-withdrawing halogens .

Q. What mechanistic insights explain regioselectivity in radical-mediated reactions?

Methodological Answer:

  • EPR Studies: Spin-trapping agents (e.g., TEMPO) identify bromine-centered radicals during NBS-mediated halogenation. Fluorine’s inductive effect directs radical formation to the methylene bridge .
  • Kinetic Isotope Effects (KIE): Deuterated analogs reveal C-H bond cleavage as the rate-determining step in bromination .

Q. How do halogen substituents modulate electronic properties for optoelectronic applications?

Methodological Answer:

  • Bandgap Engineering: Bromine increases electron affinity (EA = 3.1 eV), while fluorine reduces reorganization energy, enhancing charge transport in organic semiconductors .
  • DFT-MD Simulations: Nonadiabatic couplings predict reduced charge recombination rates in fluorinated derivatives, ideal for photovoltaic layers .

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